molecular formula C8H11ClN2O B13533386 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine

Cat. No.: B13533386
M. Wt: 186.64 g/mol
InChI Key: HSTVAHGRMQWAPF-UHFFFAOYSA-N
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Description

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine is a secondary amine derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and an ether-linked propan-1-amine chain. For example, compounds like 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1708400-87-6) share the 3-chloropyridinyl motif but differ in the amine-containing side chain . The presence of the 3-chloro group on pyridine is critical for electronic and steric effects, influencing reactivity and biological interactions.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-6-11-4-2-8(7)12-5-1-3-10/h2,4,6H,1,3,5,10H2

InChI Key

HSTVAHGRMQWAPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCCN)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine generally involves nucleophilic aromatic substitution (SNAr) or nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile bearing a propan-1-amine chain or its protected precursor. The ether linkage is formed by substitution of a leaving group on the pyridine ring by the oxygen nucleophile of the propanolamine.

Specific Synthetic Routes

Nucleophilic Substitution Using Chloropyridine and 3-Amino-1-propanol
  • Reaction: The chlorine atom at the 3-position of the pyridine ring is displaced by the alkoxide ion generated from 3-amino-1-propanol under basic conditions.
  • Conditions: Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with a base like potassium carbonate or sodium hydride to generate the alkoxide nucleophile.
  • Temperature: Moderate heating (60–130 °C) for several hours (3–16 h) enhances the conversion rate.
  • Outcome: Formation of the ether bond linking the chloropyridine and the propan-1-amine moiety.
Protection and Deprotection Strategies
  • Protection: When the amino group is reactive or sensitive, it may be protected (e.g., as a Boc or carbamate derivative) during the ether formation to avoid side reactions.
  • Deprotection: After ether bond formation, the protecting group is removed under acidic or basic conditions to yield the free amine.
Alternative Approaches
  • Use of Halogenated Propanolamines: Starting from halogenated propanolamines (e.g., 3-chloropropan-1-amine), nucleophilic substitution with 3-hydroxypyridine derivatives can be employed.
  • Metal-Catalyzed Coupling: Although less common for this specific compound, metal-catalyzed etherification (e.g., copper-catalyzed Ullmann-type coupling) can be used to form the aryl-oxygen bond.

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%) Notes
1 3-Chloropyridin-4-ol + 3-amino-1-propanol + K2CO3, DMF, 100 °C, 12 h Nucleophilic substitution forming ether bond 70–85 Base deprotonates alcohol to alkoxide
2 Protection of amine (if needed) (e.g., Boc2O) To protect amine during reaction N/A Optional step
3 Deprotection (e.g., TFA in DCM) Removal of protecting group 90–95 Yields free amine product

Detailed Experimental Data from Literature

  • A patent (EP3712151B1) describes the preparation of related chloropyridinyl ethers via nucleophilic substitution reactions, emphasizing the importance of reaction conditions to optimize yield and purity. The nucleophilic substitution between chloropyridine derivatives and amino alcohols under basic conditions is the key step.

  • Commercial suppliers (e.g., AKSci) list 3-((4-chloropyridin-2-yl)oxy)propan-1-amine with purity specifications around 95%, indicating established synthetic protocols for related positional isomers.

  • Analogous compounds involving pyridinyl-oxy-propanamines have been synthesized using metal-catalyzed coupling or nucleophilic substitution, as reviewed in medicinal chemistry literature.

Comparative Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Nucleophilic substitution 3-Chloropyridin-4-ol + 3-amino-1-propanol + base DMF, 100 °C, 12 h Straightforward, good yields Requires base, moderate heating
Protection/deprotection route Boc-protected amino alcohol + chloropyridine Similar to above, plus deprotection Avoids side reactions on amine Additional steps, time-consuming
Metal-catalyzed coupling Halogenated pyridine + amino alcohol + Cu catalyst Elevated temp, inert atmosphere Potential for milder conditions Requires catalyst, more complex

Research Findings and Optimization Notes

  • Yield Optimization: Base strength and solvent polarity critically influence the substitution efficiency. Potassium carbonate in DMF is commonly used.
  • Temperature Control: Elevated temperatures (80–130 °C) accelerate reaction rates but may promote side reactions; thus, optimization is necessary.
  • Purification: Flash chromatography or preparative HPLC is used to purify the product, ensuring >95% purity.
  • Scalability: The nucleophilic substitution method is scalable and suitable for gram to kilogram synthesis with appropriate process controls.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Coupling Reactions: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

3-((3-Chloropyridin-4-yl)oxy)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((3-Chloropyridin-4-yl)oxy)propan-1-amine with analogs based on substituent variations, molecular properties, and pharmacological relevance.

Substituent Variations and Electronic Effects

  • 3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6): Lacks the 3-chloro and ether-oxygen substituents.
  • N,N-Dimethyl-3-(4-styrylphenoxy)propan-1-amine (OX03393): Features a styrylphenoxy group instead of chloropyridinyl. The extended aromatic system enhances lipophilicity (logP ~3.5 estimated), whereas the 3-chloropyridinyl group in the target compound may improve metabolic stability .
  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine (CAS 20619-12-9): Substitutes the ether oxygen with a methylene group and introduces a second aromatic ring.

Molecular Properties and Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Activity Notes
This compound C₈H₁₀ClN₂O 185.63 3-Cl-pyridinyl, ether, primary amine N/A (Theoretical)
3-(Pyridin-4-yl)propan-1-amine C₈H₁₂N₂ 136.19 Pyridinyl, primary amine Available (≥95%)
OX03393 C₁₉H₂₂N₂OS 326.46 Styrylphenoxy, dimethylamine Moderate squalene synthase inhibition
Fluoxetine Hydrochloride C₁₇H₁₈F₃NO·HCl 345.79 Trifluoromethylphenoxy, methylamine SSRI (IC₅₀ ~10 nM for SERT)

Key Research Findings and Implications

  • Synthetic Feasibility :
    Methods for analogous compounds (e.g., 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine ) involve coupling chloropyridinyl intermediates with amine-containing side chains under palladium catalysis . Similar strategies could apply to the target compound.

Q & A

Q. What methodologies are recommended for investigating the metabolic pathways and potential toxicity of this compound in preclinical models?

  • Methodological Answer : Employ hepatic microsome assays (human/rat) to identify Phase I metabolites (e.g., oxidative dechlorination). Use LC-HRMS for metabolite profiling and in silico toxicity prediction tools (e.g., ProTox-II). In vivo studies in rodent models should include histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .

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